molecular formula C4H8O2 B178324 3-Methoxyoxetane CAS No. 1872-45-3

3-Methoxyoxetane

Cat. No. B178324
CAS RN: 1872-45-3
M. Wt: 88.11 g/mol
InChI Key: WCPLWTYNTSHPIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxyoxetane is a chemical compound that has been used in the synthesis of various materials . It is a part of the oxetane family, which are cyclic ethers with a four-membered ring .


Synthesis Analysis

The synthesis of 3-Methoxyoxetane involves several steps. Precursor EHO (3-ethyl-3-hydroxymethyloxetane) was synthesized with diethyl carbonate and trihydroxypropane as the main raw materials. Intermediate AllyEHO (3-ethyl-3-allylmethoxyoxetane) was synthesized with 3-ethyl-3-hydroxymethyloxetane and allyl bromide as the main raw materials .


Molecular Structure Analysis

The molecular structure of 3-Methoxyoxetane is represented by the formula C4H8O2 . It is a small, polar, and 3-dimensional motif .


Chemical Reactions Analysis

3-Methoxyoxetane is involved in various chemical reactions. For instance, it is used in the synthesis of photosensitive resins. The resin is prepared by adding a photoinitiator to the prepolymer, which is synthesized with 3-ethyl-3-methoxyoxetane .


Physical And Chemical Properties Analysis

3-Methoxyoxetane has been used in the preparation of photosensitive resins due to its great photosensitivity. The thermal properties and mechanical properties of the photosensitive resin were examined, with thermal stabilities of up to 446 °C. The tensile strength was 75.5 MPa and the bending strength was 49.5 MPa. The light transmittance remained above 98% .

Scientific Research Applications

1. Photopolymerization and Material Properties

3-Methoxyoxetane derivatives, such as 3-ethyl-3-methoxyoxetane, are utilized in the development of novel photosensitive resins. These resins demonstrate excellent photosensitivity, thermal stability, and mechanical strength, making them suitable for various industrial applications. For instance, bis[(3-ethyl-3-methoxyoxetane)propyl]diphenylsilane shows high thermal stability (up to 446°C) and strong mechanical properties (tensile strength of 75.5 MPa and bending strength of 49.5 MPa), with a light transmittance above 98% (Liu et al., 2021). Similarly, the UV-curable prepolymer 1,3-bis[(3-ethyl-3-methoxyoxetane)propyl]tetramethyldisiloxane exhibits outstanding thermal stabilities (up to 405°C) and significant mechanical properties, making it a promising material for industrial applications (Chen et al., 2021).

2. Polymer Electrolyte Synthesis

Oxetane-derived monomers, including 3-methoxyoxetane variants, are key in synthesizing polymers used as electrolytes in batteries. These polymers, when doped with lithium salt, show potential as polymer electrolytes for lithium-ion batteries due to their high ionic conductivity. For example, homo- and copolymers of 3-(methoxy(triethylenoxy))methyl-3'-methyloxetane demonstrate ion conductivities suitable for lithium-ion battery applications (Ye et al., 2012).

properties

IUPAC Name

3-methoxyoxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2/c1-5-4-2-6-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPLWTYNTSHPIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40622785
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxyoxetane

CAS RN

1872-45-3
Record name 3-Methoxyoxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40622785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methoxyoxetane
Reactant of Route 2
Reactant of Route 2
3-Methoxyoxetane
Reactant of Route 3
Reactant of Route 3
3-Methoxyoxetane
Reactant of Route 4
Reactant of Route 4
3-Methoxyoxetane
Reactant of Route 5
Reactant of Route 5
3-Methoxyoxetane
Reactant of Route 6
Reactant of Route 6
3-Methoxyoxetane

Citations

For This Compound
25
Citations
SD Lucas, AP Rauter, HP Wessel - Journal of Carbohydrate …, 2008 - Taylor & Francis
… d‐xylose (1), 3‐methoxyoxetane δ‐amino acids with d… and treatment with base led to the corresponding 3‐methoxyoxetane δ‐amino ester with
Number of citations: 16 www.tandfonline.com
Y Liu, B Huang, W Zhou, W Chen, Y Wu - Polymers, 2021 - mdpi.com
… -ethyl-3-methoxyoxetane)propyl]diphenylsilane was synthesized with 3-ethyl-3-methoxyoxetane)propyl … Photo-DSC examination revealed that the bis[(3-ethyl-3-methoxyoxetane)propyl]…
Number of citations: 7 www.mdpi.com
S Hu, B Huang, W Chen - Journal of Wuhan University of Technology …, 2021 - Springer
A compound, 3-ethyl-3-hydroxymethyloxetane (EHO), was synthesized with diethyl carbonate and trihydroxypropane as raw materials, 3-ethyl-3-allylmethoxy oxetane (EAMO) was …
Number of citations: 0 link.springer.com
C Chen, BW Huang, ZT Lu, Y Wu - Materials Science-Poland, 2021 - sciendo.com
… In summary, excellent photosensitivity of 1,3-bis[(3-ethyl-3methoxyoxetane)propyl]tetramethyldisiloxane meets the need of 3D printing for resin materials, which further broadens the …
Number of citations: 6 sciendo.com
M Shimizu, I Kuwajima - The Journal of Organic Chemistry, 1980 - ACS Publications
Treatment of l-alkyl-3-(phenylseleno)-2-propen-l-ol with 2 equiv of MCPBA followed by sodium hydroxide in aqueous methanol gave 2-alkyl-3-methoxyoxetane in good yield. Sir: …
Number of citations: 36 pubs.acs.org
M Shimizu, R Ando, I Kuwajima - The Journal of Organic …, 1984 - ACS Publications
… -3-methoxyoxetane, 1- methoxy-3-decanone (5) (42 mg), and l,2-dimethoxy-3-decanol (13 mg). 2-Heptyl-3-methoxyoxetane: IR … cis-2-(2-PhenylethyI)-3-methoxyoxetane. To a solution of …
Number of citations: 59 pubs.acs.org
JA Wojtowicz, RJ Polak… - The Journal of Organic …, 1971 - ACS Publications
… 3-Methoxyoxetane has been prepared in 65% yield by a similar route.14 Possible side reactions in the dehydrochlorination of 1,3-chlorohydrins are ether formation (intermolecular …
Number of citations: 12 pubs.acs.org
WR Leppard - SAE transactions, 1991 - JSTOR
… This species is the direct analogue of the 2,3-dimethyl3-methoxyoxetane formed from TAME. The dioxolane intermediate is formed by an analogous mechanism except that the initial …
Number of citations: 49 www.jstor.org
MY Ng, BM Bryan, J Nelson… - The Journal of Physical …, 2015 - ACS Publications
… -2,3-dimethyloxetane, 2-(1-methoxy-1-methylethyl)oxirane, 4,4,5-trimethyl-1,3-dioxolane, 4,4-dimethyl-1,3-dioxane, 4-ethyl-3-methyl-1,3-dioxolane, and 3-ethyl-3-methoxyoxetane …
Number of citations: 12 pubs.acs.org
JA Barltrop, HAJ Carless - Journal of the American Chemical …, 1972 - ACS Publications
… This is a somewhat higher regiospecificity of reaction than observed for the addition of acetone singlets to 1-methoxy-l-butene (the ratio of 3-methoxyoxetane to 2-methoxyoxetane is …
Number of citations: 42 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.